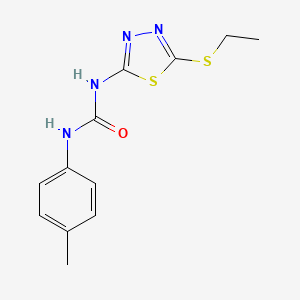

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Descripción

Propiedades

IUPAC Name |

1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c1-3-18-12-16-15-11(19-12)14-10(17)13-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDZCWICBGFKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Ethylthio Group: The ethylthio group can be introduced by reacting the thiadiazole intermediate with ethylthiol or ethylthiolate under suitable conditions.

Formation of the Urea Moiety: The final step involves the reaction of the thiadiazole intermediate with p-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves the reaction of 5-ethylthio-1,3,4-thiadiazole with p-tolyl isocyanate. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the crystal structure reveals significant intermolecular interactions that contribute to its stability and potential biological activity.

Medicinal Chemistry

This compound exhibits promising pharmacological properties:

- Antimicrobial Activity : Studies indicate that thiadiazole derivatives can possess significant antimicrobial properties. The incorporation of ethylthio groups enhances the interaction with microbial enzymes, leading to increased efficacy against various pathogens .

- Anticancer Properties : Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. The compound's structural features allow it to interact with cellular targets involved in cancer signaling pathways .

Corrosion Inhibition

The compound has been evaluated as a corrosion inhibitor in acidic environments. Its effectiveness stems from the formation of a protective layer on metal surfaces, reducing corrosion rates significantly. Experimental results indicate that the presence of the thiadiazole moiety contributes to enhanced adsorption on metal surfaces .

Agricultural Applications

Thiadiazole derivatives have been investigated for their potential as agrochemicals. The compound can act as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds. Its efficacy against specific plant pathogens has been documented in field studies .

Case Study 1: Antimicrobial Activity

A study conducted by Sherif et al. (2025) demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Case Study 2: Corrosion Inhibition

Research published in the Journal of Materials Chemistry explored the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic media. The results showed a reduction in corrosion rates by up to 85% at optimal concentrations.

Mecanismo De Acción

The mechanism of action of 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparación Con Compuestos Similares

Table 1: Structural Variations and Physical Properties

*Calculated based on molecular formula C₁₂H₁₃N₄OS₂.

Key Observations :

- Substituent Effects : The ethylthio group in the target compound provides moderate steric bulk and lipophilicity compared to bulkier benzylthio (e.g., 3-methoxybenzylthio in ) or halogenated benzylthio groups (e.g., 2-chloro-6-fluorobenzylthio in ).

- Melting Points : The target compound (168–170°C, ) exhibits a higher melting point than analogs with smaller substituents (e.g., 135–136°C for compound 5k in ), likely due to enhanced crystallinity from the p-tolyl group.

- Synthetic Efficiency : Yields for the target compound (78%, ) are comparable to those of other thiadiazole-ureas (56–88%, ), indicating robust synthetic routes.

Table 2: Comparative Bioactivity Profiles

Key Observations :

- Anticonvulsant Activity : Halogenated benzylthio substituents (e.g., 2,4-dichlorobenzyl in ) enhance anticonvulsant potency compared to ethylthio, likely due to increased lipophilicity and blood-brain barrier penetration.

- Cytotoxicity : The p-tolyl urea moiety in the target compound contributes to moderate cytotoxicity, whereas quinazoline-thiol hybrids (e.g., ) show enhanced kinase inhibition due to additional pharmacophores.

- Structural Analogs : Replacement of urea with sulfonyl carboxamide (compound35, ) alters target specificity, highlighting the critical role of the urea group in molecular recognition.

Computational and Structural Insights

- Molecular Interactions : The urea moiety in the target compound forms hydrogen bonds with biological targets (e.g., FLT3 kinase), as seen in crystallographic studies of related thiadiazole-ureas .

- In Silico Predictions : Derivatives with p-tolyl groups exhibit favorable LogP values (~2.5–3.0) and polar surface areas (~80 Ų), suggesting balanced solubility and membrane permeability .

- Crystal Packing : Analogous compounds (e.g., 1-(4-methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea ) reveal planar thiadiazole-urea conformations, stabilizing π-π stacking interactions in protein binding pockets.

Actividad Biológica

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a compound with significant biological activity due to its unique structural features. The thiadiazole ring and urea moiety contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the synthesis, biological activities, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of ethyl 2-(2-mercaptoacetyl)thioacetate with 5-(ethylthio)-1,3,4-thiadiazol-2-amine under controlled conditions. The intermediate products are purified through recrystallization or chromatography to obtain the final product in high yield and purity.

The compound's mechanism of action is primarily attributed to its ability to interact with cellular components. It may inhibit specific enzymes or interfere with metabolic pathways by binding to active sites on target proteins. The thiadiazole ring enhances the binding affinity of the compound, facilitating its biological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display antifungal activity against plant pathogens and larvicidal effects against mosquito larvae such as Aedes aegypti. The LD50 values for some related compounds indicate potent toxicity against these larvae, suggesting that this compound may possess similar properties .

Cytotoxicity and Anti-inflammatory Effects

In vitro studies have evaluated the cytotoxicity of thiourea and urea derivatives on human cancer cell lines. While some compounds showed no cytotoxic effects at tested concentrations, others exhibited moderate anti-inflammatory activity. This suggests a potential for therapeutic applications in cancer treatment and inflammation management .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Aedes aegypti larvae | |

| Cytotoxicity | Low toxicity observed in human cell lines | |

| Anti-inflammatory | Moderate activity in cellular assays |

Case Study 1: Antifungal Activity

In a study evaluating a series of thiourea derivatives, several compounds demonstrated notable antifungal activity against Phomopis obscurans and P. viticola. The structure–activity relationship indicated that modifications to the thiadiazole ring could enhance efficacy against specific fungal strains .

Case Study 2: Insecticidal Properties

Another investigation focused on the larvicidal effects of thiourea derivatives against Aedes aegypti. Compounds with similar structural features to this compound showed promising results with LD50 values indicating high potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a substituted thiadiazol-2-amine with a p-tolyl isocyanate. A common approach uses inert solvents (e.g., dichloromethane or toluene) under reflux conditions with a base like triethylamine to neutralize HCl by-products . Reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reactants (e.g., 1:1.2 amine-to-isocyanate) are critical for yield optimization. Parallel reactions under varying conditions (e.g., microwave-assisted vs. conventional heating) can identify efficiency improvements.

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the urea linkage and substituent positions. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended for purity assessment (>95%) . X-ray crystallography, though less common, provides definitive structural data .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility screening in polar (DMSO, methanol) and nonpolar solvents (toluene) is critical for biological assays. Stability studies involve incubating the compound at 25°C and 37°C in buffers (pH 4–9) and analyzing degradation via HPLC. For example, analogs with similar thiadiazole-urea structures show moderate aqueous solubility (<1 mg/mL at pH 7.4) and stability up to 48 hours in DMSO .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Systematic validation should include:

- Reproducing assays with standardized protocols (e.g., NIH/3T3 vs. HEK293 cells).

- Purity re-evaluation using HPLC and LC-MS to rule out degradation products.

- Comparative dose-response curves (e.g., IC₅₀ values under identical conditions) .

Q. What strategies enhance the compound’s bioactivity through structural modifications?

- Methodological Answer : Rational design focuses on:

- Thiadiazole ring substitution : Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the 5-position to modulate electronic effects.

- Urea linkage optimization : Replacing the p-tolyl group with heteroaromatic rings (e.g., pyridyl) to improve target binding.

- Ethylthio group replacement : Testing bulkier alkyl or arylthio groups to alter steric and solubility properties .

Q. How can computational modeling predict the compound’s reactivity and potential off-target interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) identifies binding affinities with targets like sodium channels or enzymes. Pharmacophore models screen for off-target risks (e.g., cytochrome P450 inhibition) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer : Key considerations include:

- Solvent selection : Transitioning from dichloromethane (environmental concerns) to greener solvents (e.g., ethyl acetate).

- Catalyst optimization : Using immobilized catalysts for easier recovery.

- Purification scalability : Replacing column chromatography with recrystallization or fractional distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.